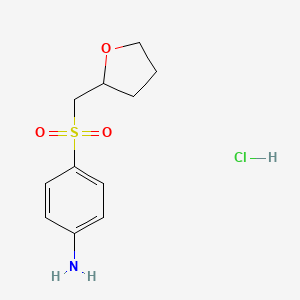

![molecular formula C13H10ClNO4S B2695602 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid CAS No. 380431-08-3](/img/structure/B2695602.png)

4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

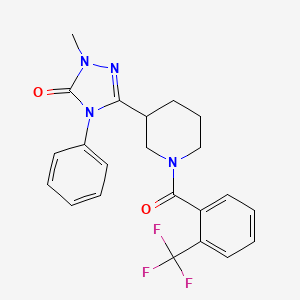

4-[(2-chlorophenyl)sulfamoyl]benzoic Acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative of benzoic acid . It has a molecular formula of C13H10ClNO4S .

Synthesis Analysis

This compound is used as a crosslinking reagent in organic synthesis . It is used to synthesize 4-sulfamoylbenzoyl chloride and isocyanate derivatives .Molecular Structure Analysis

The molecular weight of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid is 311.741 Da . The structure includes a benzoic acid moiety and a sulfamoyl group attached to a chlorophenyl group .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid, focusing on six unique applications:

Antimicrobial Activity

4-[(2-chlorophenyl)sulfamoyl]benzoic Acid has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against Gram-positive bacterial strains and certain fungal strains like Candida albicans . These findings suggest its potential use in developing new antimicrobial agents to combat resistant bacterial and fungal infections.

Enzyme Inhibition

This compound has shown promise as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory response . By inhibiting cPLA2α, 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid could potentially be used to develop new anti-inflammatory drugs, offering a novel approach to treating conditions like arthritis and other inflammatory diseases.

Organic Synthesis

In organic chemistry, 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid is used as a crosslinking reagent . It is instrumental in synthesizing various derivatives, including 4-sulfamoylbenzoyl chloride and isocyanate derivatives. These derivatives are crucial intermediates in the synthesis of more complex organic molecules, highlighting the compound’s versatility in chemical research and industrial applications.

Drug Development

The structural properties of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid make it a valuable scaffold in medicinal chemistry. Researchers have explored its derivatives for potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects . Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.

Toxicity Studies

Studies have also focused on the toxicity profile of 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid and its derivatives . Understanding its toxicity is crucial for assessing its safety in pharmaceutical applications. These studies help in determining the safe dosage levels and potential side effects, ensuring that any new drugs developed from this compound are both effective and safe for human use.

Biochemical Pathway Analysis

The compound has been used in biochemical studies to analyze and understand various metabolic pathways . By inhibiting specific enzymes or interacting with particular proteins, 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid helps researchers elucidate the roles of these biomolecules in health and disease. This knowledge is essential for developing targeted therapies and improving our understanding of complex biological systems.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

4-[(2-chlorophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-11-3-1-2-4-12(11)15-20(18,19)10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRDDGKFEQMAKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-chlorophenyl)sulfamoyl]benzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone](/img/structure/B2695519.png)

![S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate](/img/structure/B2695525.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2695529.png)

![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)

![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2695535.png)